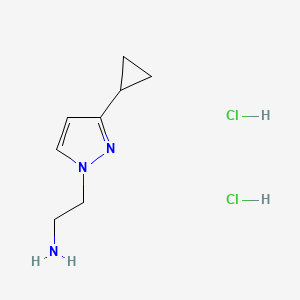

2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride

Description

2-(3-Cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride is a bicyclic organic compound featuring a pyrazole core substituted with a cyclopropyl group at the 3-position and an ethylamine side chain. The dihydrochloride salt enhances its solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

2-(3-cyclopropylpyrazol-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c9-4-6-11-5-3-8(10-11)7-1-2-7;;/h3,5,7H,1-2,4,6,9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRNWVSYFATBNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C=C2)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride typically involves the reaction of 3-cyclopropyl-1H-pyrazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead structure in the development of new therapeutic agents. Its pyrazole moiety is known for various biological activities, including anti-inflammatory and analgesic effects. Research indicates that derivatives of pyrazole can inhibit specific enzymes and receptors, making them valuable in treating conditions like pain and inflammation.

Case Study: Pain Management

A study investigated the analgesic properties of pyrazole derivatives, including 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride. The compound demonstrated significant inhibition of pain responses in animal models, suggesting its potential for developing new pain relief medications .

Neuropharmacology

Research has also explored the neuropharmacological effects of this compound. It has been evaluated for its potential to modulate neurotransmitter systems, particularly in conditions such as anxiety and depression.

Case Study: Neurotransmitter Modulation

In a recent study, the administration of this compound was linked to increased serotonin levels in rat models, indicating a possible mechanism for its anxiolytic effects. This finding aligns with the growing interest in pyrazole derivatives as candidates for treating mood disorders .

Cancer Research

The compound's structural features have led to investigations into its efficacy against various cancer cell lines. Pyrazole derivatives have been noted for their ability to inhibit tumor growth through multiple pathways.

Case Study: Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against breast cancer cells. The mechanism involves apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and biological activities of the target compound with analogs from literature:

Key Structural Differences and Implications

- Cyclopropyl vs. In contrast, ’s benzodioxepin introduces bulkiness, which may hinder membrane permeability .

- Heterocyclic Core : The pyrazole in the target compound differs from the imidazole in ’s analog. Imidazoles often exhibit stronger hydrogen-bonding capacity, which could influence receptor binding kinetics .

- Salt Forms : All compounds listed are hydrochloride or dihydrochloride salts, enhancing aqueous solubility for in vivo applications .

Pharmacological and Functional Insights

- Neuronal Activity : ’s pyrimidine-fluorophenyl derivative demonstrates potent inhibition of neuronal targets, likely due to its extended π-system and fluorine’s electron-withdrawing effects. The target compound’s cyclopropyl group may confer metabolic stability but could reduce potency against similar targets .

- Solubility vs. Bioavailability : The dihydrochloride form in the target compound and ’s analog improves solubility, but the cyclopropyl group’s lipophilicity must be balanced to avoid excessive tissue accumulation .

Biological Activity

2-(3-Cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- IUPAC Name : this compound

- Molecular Formula : CHClN

- CAS Number : 1197227-04-5

This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer effects.

Biological Activity Overview

Research indicates that compounds with pyrazole moieties exhibit a variety of biological activities. The specific activity of this compound has been investigated in several studies, focusing on its effects on different biological targets.

Anticancer Activity

A study demonstrated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The compound's structure allows it to interact with cellular pathways involved in proliferation and apoptosis. The mechanism often involves the inhibition of specific kinases or the modulation of apoptotic pathways.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Antimicrobial Activity

The antimicrobial properties of similar pyrazole compounds have been documented, suggesting potential efficacy against bacterial strains. Although specific data for this compound is limited, related studies indicate moderate antibacterial activity.

Table 2: Antibacterial Activity Against Selected Strains

The biological activity of this compound may be attributed to its ability to modulate enzyme activities and influence signaling pathways:

- Kinase Inhibition : Similar compounds have shown to inhibit kinases involved in cell cycle regulation.

- Apoptosis Induction : The compound may promote apoptosis in cancer cells through the activation of caspases.

- Antioxidant Activity : Some pyrazole derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

-

Study on Tumor Growth Inhibition :

- A murine model was used to evaluate the effect of a related pyrazole compound on tumor growth.

- Results showed a significant reduction in tumor size compared to controls, indicating the potential for therapeutic application.

-

Clinical Trials :

- Early-phase clinical trials are underway to assess the safety and efficacy of pyrazole-based compounds in cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride, and how can reaction conditions be optimized for reproducibility?

- Methodology : Synthesis typically involves multi-step organic reactions, starting with cyclopropane-functionalized pyrazole precursors. Key steps include alkylation of the pyrazole nitrogen with a bromoethylamine derivative, followed by hydrochloride salt formation. Reaction optimization should focus on temperature control (e.g., 0–5°C during alkylation to minimize side reactions) and pH adjustments during salt precipitation (pH 4–5 using HCl gas) .

- Validation : Confirm intermediate purity via TLC (silica gel, ethyl acetate/hexane) and final product identity using LC-MS and H/C NMR (DMSO-d solvent) .

Q. How is the compound characterized to verify structural integrity and purity in academic research?

- Methodology : Use a combination of spectroscopic and chromatographic techniques:

- NMR : H NMR (400 MHz) for pyrazole ring protons (δ 7.2–7.8 ppm) and cyclopropane CH (δ 1.2–1.5 ppm) .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.3% tolerance) .

Q. What preliminary biological screening methods are recommended for this compound?

- Methodology :

- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement (IC determination) .

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (48-hour exposure, 1–100 µM range) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- pH Stability : Incubate compound in buffers (pH 2–9) at 37°C for 72 hours; analyze degradation products via HPLC-MS .

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C to identify decomposition thresholds .

Q. What computational strategies are effective for predicting the compound’s binding affinity to novel targets?

- Methodology :

- Molecular Docking : AutoDock Vina with PyRx GUI; prepare protein structures (PDB) via homology modeling if crystallographic data are unavailable .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) .

- Validation : Compare computational results with SPR (surface plasmon resonance) binding kinetics (K values) .

Q. How should researchers address discrepancies in biological activity across different cell lines or assay formats?

- Methodology :

- Assay Optimization : Standardize cell passage number, serum concentration, and incubation time.

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify outliers; apply Hill slope adjustments for dose-response curves .

- Case Study : If IC varies >10-fold between HEK-293 and SH-SY5Y cells, validate target expression via qPCR or Western blot .

Q. What chromatographic techniques are optimal for separating enantiomeric impurities in the compound?

- Methodology :

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers; detect at 254 nm .

- Circular Dichroism (CD) : Confirm enantiomeric excess (>98%) by comparing CD spectra with pure standards .

Q. How can reaction yield be improved while minimizing byproduct formation during scale-up?

- Methodology :

- Design of Experiments (DoE) : Apply fractional factorial design to optimize variables (e.g., solvent polarity, catalyst loading).

- In-line Monitoring : Use ReactIR to track intermediate formation in real time .

- Case Study : Increasing DIPEA (base) from 1.5 to 2.2 equivalents reduced alkylation byproducts by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.